molecular formula C9H19NO3 B13518209 (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid

(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid

Cat. No.: B13518209
M. Wt: 189.25 g/mol
InChI Key: PKINVVXBSOCSOY-ZETCQYMHSA-N
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Description

(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid is an organic compound with a unique structure that includes a tert-butoxy group, a dimethylamino group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The tert-butoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy and dimethylamino groups play a crucial role in its reactivity and interactions with other molecules. The compound may exert its effects through various pathways, including enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the tert-butoxy and dimethylamino groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-6-7(8(11)12)10(4)5/h7H,6H2,1-5H3,(H,11,12)/t7-/m0/s1

InChI Key

PKINVVXBSOCSOY-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)N(C)C

Canonical SMILES

CC(C)(C)OCC(C(=O)O)N(C)C

Origin of Product

United States

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